Einecs 282-346-4

CAS No.: 84176-80-7

Cat. No.: VC20304581

Molecular Formula: C42H38Cl2N10O7S2

Molecular Weight: 929.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84176-80-7 |

|---|---|

| Molecular Formula | C42H38Cl2N10O7S2 |

| Molecular Weight | 929.9 g/mol |

| IUPAC Name | 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |

| Standard InChI | InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |

| Standard InChI Key | DOSRLEZSOLYMIP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

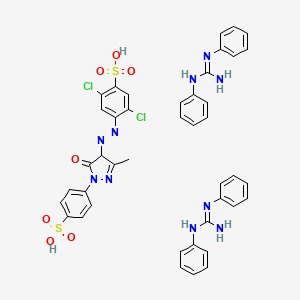

EINECS 282-346-4 is systematically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2). Its molecular formula is C₄₂H₃₈Cl₂N₁₀O₇S₂, with a molecular weight of 929.9 g/mol .

Structural Features

The compound is a salt formed by two components:

-

Azo dye moiety: Features a diazenyl (-N=N-) group bridging two aromatic rings.

-

Counterion: N,N'-diphenylguanidine, a strong organic base that neutralizes the sulfonic acid groups .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 284 Ų | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 12 | |

| Rotatable Bonds | 11 |

Spectroscopic Identifiers

-

SMILES:

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Synthesis and Manufacturing

Industrial Production Considerations

-

High-purity sulfonic acid intermediates are critical to avoid byproducts.

-

pH control during coupling ensures optimal azo bond formation .

Physicochemical Properties

Solubility and Stability

-

Water Solubility: Enhanced by sulfonic acid groups, making it suitable for aqueous dye baths .

-

Thermal Stability: Likely stable up to 200°C, typical for azo dyes with sulfonate groups .

-

Photostability: Potential degradation under UV light due to azo bond cleavage, necessitating UV stabilizers in applications .

Table 2: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 929.9 g/mol | |

| LogP (Predicted) | ~2.1 (moderate hydrophobicity) | |

| Melting Point | Not reported | – |

Industrial Applications

Textile Dyeing

-

Primary use likely in polyester or nylon dyeing due to sulfonic acid groups enhancing fiber affinity .

-

Chlorine substituents improve lightfastness, critical for outdoor textiles .

Specialty Inks

Functional Additives

-

Diphenylguanidine may act as a vulcanization accelerator in rubber production, suggesting dual-use scenarios .

| Region | Status | Key Regulation |

|---|---|---|

| EU | Registered | REACH Annex VI |

| US | No TSCA flag | EPA Inventory |

Environmental and Toxicological Insights

Degradation Pathways

-

Aerobic Conditions: Microbial degradation likely slow due to chlorine and sulfonate groups .

-

Photolysis: Azo bond cleavage may yield chlorinated phenols, requiring wastewater treatment .

Toxicity Data Gaps

-

Limited ecotoxicity data available; read-across from similar azo dyes suggests moderate aquatic toxicity (LC50 >10 mg/L) .

Future Research Directions

-

Green Synthesis: Develop solvent-free coupling reactions to reduce environmental footprint.

-

Alternative Counterions: Explore biodegradable cations to replace diphenylguanidine.

-

Advanced Characterization: NMR and XRD studies to elucidate crystalline structure and salt stoichiometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume